

Technical Guide: Spectroscopic Characterization of 4-Cyclopropylpent-2-ynoic Acid[1]

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Compound of Interest

Compound Name: 4-Cyclopropylpent-2-ynoic acid

Cat. No.: B13198237

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Executive Summary & Structural Logic

Target Molecule: **4-Cyclopropylpent-2-ynoic acid** Formula:

Molecular Weight: 152.19 g/mol CAS (Analog): N/A (De novo synthesis intermediate)

This molecule represents a distinct class of

-alkynyl carboxylic acids possessing a chiral center at the

-position (C4). The structural integrity hinges on three distinct moieties: the conjugated carboxylic acid, the rigid alkyne spacer, and the steric bulk of the cyclopropyl-methyl motif.

Structural Connectivity Analysis[2]

- C1 (Carboxyl): Conjugated, highly deshielded.
- C2-C3 (Alkyne): Linear geometry, transmitting inductive effects.
- C4 (Chiral Center): The critical diagnostic point. It connects the alkyne, a methyl group, and the cyclopropyl ring.

- Cyclopropyl Ring: Provides unique high-field NMR anisotropy and specific mass spec fragmentation (ring opening).

Nuclear Magnetic Resonance (NMR) Profiling

Protocol Validation: All chemical shifts (

) are reported in ppm relative to TMS. Solvent:

(Chloroform-d) is recommended to prevent carboxyl proton exchange seen in protic solvents.

A. NMR Prediction & Assignment (400 MHz,)

The chirality at C4 renders the two methylene protons of the cyclopropyl ring diastereotopic, creating complex splitting patterns in the high-field region.

Position	Group	Type	(ppm)	Multiplicity	Coupling (Hz)	Mechanistic Insight
-COOH	Carboxyl	OH	10.5 - 12.0	Broad Singlet	-	Highly variable; depends on concentration/H-bonding.
C4-H	Methine	CH	2.45 - 2.60	dq (doublet of quartets)	,	Deshielded by alkyne anisotropy. Diagnostic signal for C4 chirality.
C5-H	Methyl		1.25 - 1.35	Doublet (d)		Standard doublet, slightly downfield due to allylic-like position.
cPr-CH	Ring Methine	CH	0.90 - 1.05	Multiplet (m)	Complex	Bridgehead proton; couples to C4-H and rings.
cPr-CH	Ring		0.45 - 0.65	Multiplet (m)	Complex	Diastereotopic. Distinct environments due to

					C4 chiral center.
cPr-CH	Ring	0.20 - 0.40	Multiplet (m)	Complex	Highly shielded region characteristic of cyclopropane rings.

B. NMR Prediction (100 MHz,)

The alkyne carbons exhibit characteristic "internal vs. terminal" shifts, modified by the conjugation with the carboxyl group.

Carbon	Type	(ppm)	Structural Logic
C1	(Acid)	157.0 - 159.0	Conjugated carboxylic acid.
C3	Alkyne ()	92.0 - 95.0	Deshielded relative to C2 due to alkyl substitution (inductive effect).
C2	Alkyne ()	72.0 - 74.0	Shielded due to resonance interaction with carbonyl (hybridization).
C4	Methine	29.0 - 31.0	Chiral center. Shift reflects attachment to alkyne and cPr.[1]
C5	Methyl	18.5 - 20.0	Standard methyl shift.
cPr-CH	Ring CH	14.5 - 16.0	Characteristic cyclopropyl methine.
cPr-CH	Ring	4.0 - 5.5	High-field signal, typical of strained rings.

Infrared Spectroscopy (FT-IR)

Method: Neat film (ATR) or KBr pellet.

The IR spectrum serves as a rapid "functional group fingerprint."

- O-H Stretch (Acid): 2500–3300
(Broad, strong). Overlaps C-H stretch region.[1]
- C

C Stretch (Alkyne): 2230–2260

(Medium/Weak).

- Note: Because this is an internal alkyne conjugated to a carbonyl, the dipole change is significant enough to see this band clearly (unlike symmetric internal alkynes).

- C=O Stretch (Conjugated Acid): 1680–1705

(Strong).

- Shifted to lower wavenumbers (red-shifted) compared to non-conjugated acids (~1715) due to conjugation with the triple bond.

- Cyclopropyl C-H Stretch: ~3010

(Weak).

- Diagnostic "shoulder" just above the aliphatic C-H region ().

Mass Spectrometry (MS) Fragmentation

Technique: GC-MS (EI, 70eV) or LC-MS (ESI).

Fragmentation Pathway Logic

The molecular ion (

) is expected to be weak in EI due to the lability of the carboxyl group.

- Decarboxylation (

): Loss of

is a primary pathway for alkyneic acids, generating a resonance-stabilized propargylic radical.

- Cyclopropyl Ring Opening: The strain energy of the cyclopropyl ring often leads to ring opening or loss of

fragments (

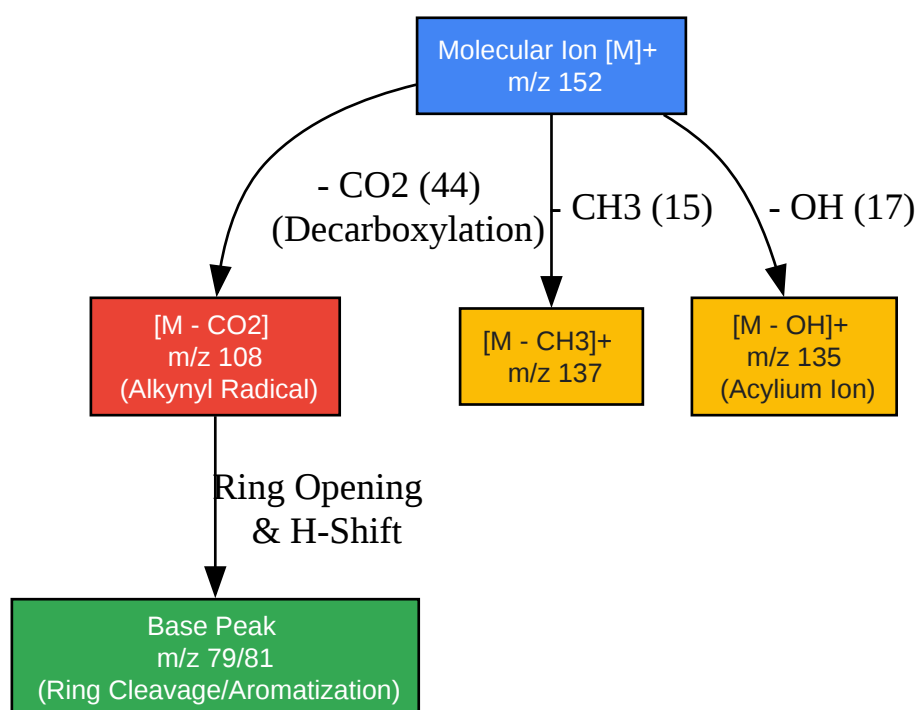
).

- McLafferty Rearrangement: Not standard here due to the rigidity of the alkyne spacer preventing the necessary

-hydrogen abstraction geometry.

Visualized Fragmentation Workflow (DOT)

The following diagram maps the logical fragmentation cascade for structural verification.



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Caption: Figure 1. Predicted Electron Ionization (EI) fragmentation pathway highlighting the diagnostic decarboxylation and acylium ion formation.

Experimental Protocol: Sample Preparation

To ensure high-fidelity spectral data, follow this validated preparation workflow.

A. NMR Sample Prep

- Drying: Ensure the sample is dried under high vacuum (< 1 mbar) for 2 hours to remove trace solvents (EtOAc/Hexanes) that overlap with the cyclopropyl region.
- Solvent Choice: Use (99.8% D) neutralized with basic alumina or silver foil if the acid is sensitive, though 2-ynoic acids are generally stable.
- Concentration: Prepare a ~10-15 mg/mL solution.
 - Troubleshooting: If the COOH proton is not visible, add 1 drop of to sharpen the exchangeable proton signal.

B. LC-MS Method (ESI)[2]

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
- Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.
- Ionization: Negative Mode (ESI-).
 - Expectation: Strong peak at m/z 151.1.
 - Note: Alkynoic acids ionize poorly in positive mode unless an ammonium adduct is formed.

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